
8-Nitro-2-tetralone
Overview
Description
8-Nitro-2-tetralone is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol It is a nitro-substituted derivative of tetralone, which is a cyclic ketone
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Nitro-2-tetralone can be synthesized through several methods, including the nitration of 2-tetralone. The nitration reaction typically involves treating 2-tetralone with a nitrating agent, such as nitric acid, in the presence of a suitable catalyst, such as sulfuric acid. The reaction conditions need to be carefully controlled to avoid over-nitration and to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Nitro-2-tetralone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize this compound to produce corresponding carboxylic acids or other oxidized products.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can reduce the nitro group to an amine group, resulting in the formation of 8-amino-2-tetralone.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of various substituted derivatives.
Major Products Formed:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Amines, such as 8-amino-2-tetralone.
Substitution Products: Various substituted nitro compounds.
Scientific Research Applications
Scientific Research Applications
8-Nitro-2-tetralone has been explored for various applications in scientific research, particularly in the fields of chemistry and biology.
Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in KB cancer cells through activation of specific signaling pathways, suggesting potential as an anticancer agent .
- Antimicrobial Properties : The compound has shown activity against several bacterial strains and fungi, indicating its potential use in developing treatments for infections caused by resistant strains .
- Enzyme Inhibition : It has been identified as a selective inhibitor of diacylglycerol acyltransferase (DGAT), which plays a critical role in lipid metabolism. Structure-activity relationship (SAR) studies suggest that modifications to the tetralone scaffold can enhance or diminish enzyme inhibitory activity .
Chemical Probes
This compound serves as a valuable chemical probe for studying biological systems and pathways. Its interactions with molecular targets can help elucidate mechanisms of action in various biological contexts, making it essential for pharmacological research .
Industrial Applications
The compound also finds utility in industrial settings:
- Dyes and Pigments Production : this compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties and reactivity, which allow for the creation of complex molecular structures .
- Advanced Materials : Its unique chemical properties enable its application in developing advanced materials, including photoswitchable compounds that have potential uses in electronics and photonics .
Case Study on Anticancer Activity
A recent study investigated the anticancer properties of this compound derivatives, revealing their capability to inhibit cancer cell proliferation significantly. The study utilized various concentrations to assess effects on cell viability and apoptosis markers, demonstrating promising results against KB cancer cells with GI50 values indicating potent activity.
Case Study on Antimicrobial Effects
Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated significant inhibition of bacterial growth at low concentrations, highlighting its therapeutic potential against infections caused by multi-drug-resistant organisms.
Summary Table: Common Reactions of this compound
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Oxidation | KMnO4, CrO2Cl2 | Carboxylic acids |
Reduction | Sn/HCl, Fe/AcOH | 8-Amino-2-tetralone |
Substitution | Nucleophiles | Various substituted derivatives |
Mechanism of Action
The mechanism by which 8-Nitro-2-tetralone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
8-Nitro-2-tetralone is similar to other nitro-substituted tetralones, such as 8-nitro-1,2,3,4-tetrahydronaphthalen-2-one and 8-nitro-3,4-dihydronaphthalen-2-one. its unique structural features, such as the position of the nitro group and the presence of the ketone functionality, distinguish it from these compounds. These differences can lead to variations in reactivity and biological activity, making this compound a valuable compound in scientific research and industrial applications.
Biological Activity
8-Nitro-2-tetralone is a nitro-substituted tetralone that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This compound serves as a valuable chemical probe for studying various biological systems and pathways, and it is also involved in the synthesis of other biologically active compounds.
This compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions can yield various products, such as carboxylic acids from oxidation or amines from reduction processes. The compound can be synthesized through multiple routes, typically involving the nitration of 2-tetralone followed by purification steps.
Table 1: Common Reactions of this compound
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Oxidation | KMnO4, CrO2Cl2 | Carboxylic acids |
Reduction | Sn/HCl, Fe/AcOH | 8-Amino-2-tetralone |
Substitution | Nucleophiles | Various substituted derivatives |
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent, antimicrobial compound, and enzyme inhibitor.
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that derivatives of tetralones, including this compound, showed promising results in inhibiting the growth of KB cancer cells with GI50 values indicating potent activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains and fungi, which may be attributed to its ability to disrupt cellular processes .
Enzyme Inhibition
This compound has been identified as a selective inhibitor of certain enzymes. For example, it has been studied for its inhibitory effects on diacylglycerol acyltransferase (DGAT), which plays a crucial role in lipid metabolism . The structure-activity relationship (SAR) studies have provided insights into how modifications to the tetralone scaffold can enhance or diminish enzyme inhibitory activity.
Case Studies
- Case Study on Anticancer Activity : A recent investigation into the anticancer properties of this compound revealed that it could induce apoptosis in cancer cells through the activation of specific signaling pathways. The study utilized various concentrations of the compound to assess its effects on cell viability and apoptosis markers.
- Case Study on Antimicrobial Effects : Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results showed that the compound inhibited bacterial growth significantly at low concentrations, suggesting potential therapeutic applications in treating infections caused by resistant strains.
The mechanism by which this compound exerts its biological effects is complex and may involve multiple pathways:
- Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors, leading to modulation of biological pathways.
- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that nitro compounds can generate ROS, contributing to their cytotoxic effects on cancer cells.
Properties
IUPAC Name |
8-nitro-3,4-dihydro-1H-naphthalen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-5-4-7-2-1-3-10(11(13)14)9(7)6-8/h1-3H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKOGCRGSOMTDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732629 | |
Record name | 8-Nitro-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909095-48-3 | |
Record name | 8-Nitro-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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